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molecular formula C10H10ClN3O2 B176722 Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 14714-18-2

Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No. B176722
M. Wt: 239.66 g/mol
InChI Key: OJHHQMWNFHWAFR-UHFFFAOYSA-N
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Patent
US06248740B1

Procedure details

12.9 g of 3-amino-6-chloropyridazine was suspended in 250 ml of ethanol; 18.1 g of ethyl 2-chloro-3-oxobutanoate was added, followed by thermal refluxing for 6 hours. After cooling, the mixture was concentrated under reduced pressure; the residue was ajusted to pH 7 by the addition of aqueous sodium bicarbonate; ethyl ether was added; the precipitated was collected by filtration and extracted with ethyl ether; the extract was washed with saturated saline and dried with magnesium sulfate. The dry product was concentrated under reduced pressure; ethanol-1 N aqueous solution of sodium hydroxide (1:1) was added; the crystal precipitated was collected by filtration; the filtrate was concentrated again. The residue was crystallized by the addition of ethyl acetate and collected by filtration to yield 3.09 g of the title compound.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.Cl[CH:10]([C:16](=O)[CH3:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12]>C(O)C>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:16]([CH3:17])[N:1]=2)[N:4]=1

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
NC=1N=NC(=CC1)Cl
Step Two
Name
Quantity
18.1 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(C)=O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
refluxing for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was ajusted to pH 7 by the addition of aqueous sodium bicarbonate
ADDITION
Type
ADDITION
Details
ethyl ether was added
FILTRATION
Type
FILTRATION
Details
the precipitated was collected by filtration
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
the extract was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dry product was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
ethanol-1 N aqueous solution of sodium hydroxide (1:1) was added
CUSTOM
Type
CUSTOM
Details
the crystal precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated again
CUSTOM
Type
CUSTOM
Details
The residue was crystallized by the addition of ethyl acetate
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C(=C(N2)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.09 g
YIELD: CALCULATEDPERCENTYIELD 12.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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